N1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Receptor Antagonism
One study explored the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor. The research employed conformational analysis, comparative molecular field analysis (CoMFA), and developed unified pharmacophore models to understand the antagonist's binding interactions. This detailed examination suggested that the aromatic ring moiety of the compound plays a significant role in the steric binding interaction with the receptor, highlighting its importance in conferring antagonist activity (Shim et al., 2002).
Synthesis and Structure-Activity Relationships (SAR)
Another study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. It identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including specific substituents on the pyrazole ring that contribute to the compound's potency. This research aids in the characterization of cannabinoid receptor binding sites and offers insight into the development of pharmacological probes (Lan et al., 1999).
Potential Pharmacological Applications
Research into the antiobesity effects of a cannabinoid CB1 receptor antagonist in diet-induced obese mice demonstrated the compound's ability to reduce food intake, body weight, and adipose tissue mass. This study supports the hypothesis that chronic treatment with cannabinoid CB1 receptor antagonists could be a pharmacological approach to weight loss, showcasing a potential therapeutic application (Hildebrandt et al., 2003).
Synthesis Methods
A practical synthesis process for a related compound was described, starting from specific precursors and leading to the final product with high yield and purity. This process highlights the efficient production methods that can be applied in the development of pharmacologically active compounds (Guillaume et al., 2003).
Eigenschaften
IUPAC Name |
1-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-12-3-4-16(9-13(12)2)23-11-15(10-17(23)24)21-19(26)22-7-5-14(6-8-22)18(20)25/h3-4,9,14-15H,5-8,10-11H2,1-2H3,(H2,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZQZEBGOLBLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.